![molecular formula C13H19BrClNO2 B15160398 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 676578-41-9](/img/structure/B15160398.png)
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is an organic compound with the molecular formula C13H19BrClNO2 It is a quaternary ammonium salt that features a bromobenzoyl group attached to a trimethylammonium moiety via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Esterification: The 4-bromobenzoyl chloride is then reacted with 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Products would vary based on the nucleophile used.
Hydrolysis: 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents.
科学研究应用
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester linkages and quaternary ammonium salts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism by which 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the quaternary ammonium group can facilitate interactions with negatively charged cellular components.
相似化合物的比较
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the quaternary ammonium moiety.
N,N,N-Trimethylpropan-1-aminium chloride: Contains the quaternary ammonium group but lacks the bromobenzoyl group.
3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is unique due to the combination of the bromobenzoyl group and the quaternary ammonium moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
属性
CAS 编号 |
676578-41-9 |
|---|---|
分子式 |
C13H19BrClNO2 |
分子量 |
336.65 g/mol |
IUPAC 名称 |
3-(4-bromobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19BrNO2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RNAOXMOHBFDXQO-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
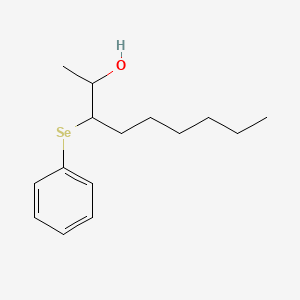
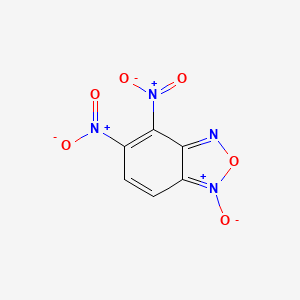
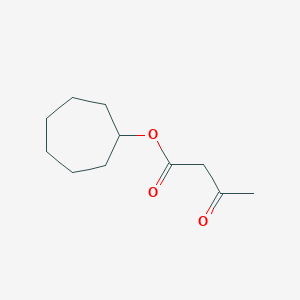


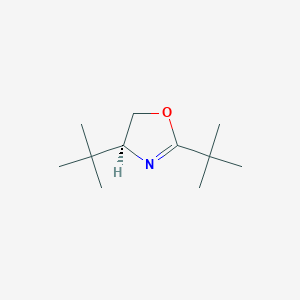
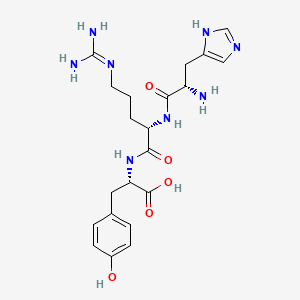
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
